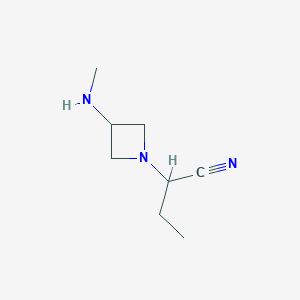
2-(3-(Methylamino)azetidin-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Methylamino)azetidin-1-yl)butanenitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)azetidin-1-yl)butanenitrile typically involves the formation of the azetidine ring followed by the introduction of the nitrile group. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the azetidine ring. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylamino)azetidin-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(3-(Methylamino)azetidin-1-yl)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride
- 2-{1-[(tert-butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid
Uniqueness
2-(3-(Methylamino)azetidin-1-yl)butanenitrile is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-[3-(methylamino)azetidin-1-yl]butanenitrile |
InChI |
InChI=1S/C8H15N3/c1-3-8(4-9)11-5-7(6-11)10-2/h7-8,10H,3,5-6H2,1-2H3 |
InChI Key |
PSVJNUGVFFGHKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)N1CC(C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-cyano-2-oxopropyl)thio)-4,6-dimethylnicotinonitrile](/img/structure/B14876849.png)
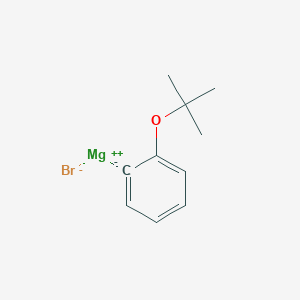
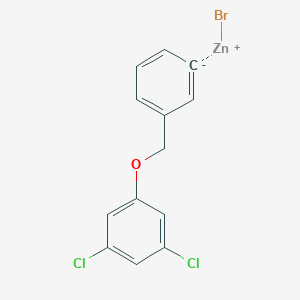
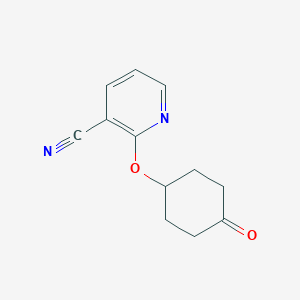
![2-(3-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14876867.png)
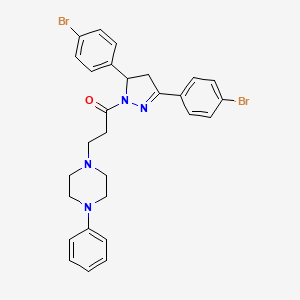
![2-Amino-4-hexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14876889.png)
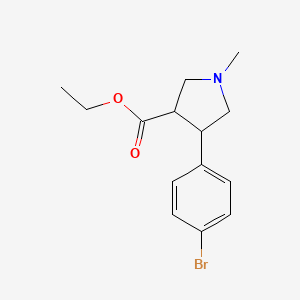
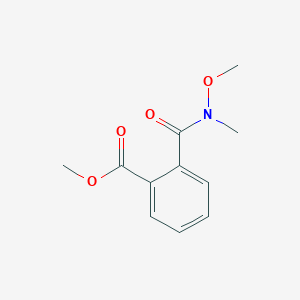
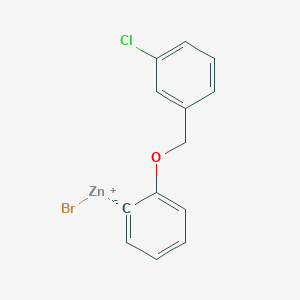

![3-Bromo-2-isopropylfuro[2,3-b]quinoxaline](/img/structure/B14876928.png)

![[3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14876933.png)
